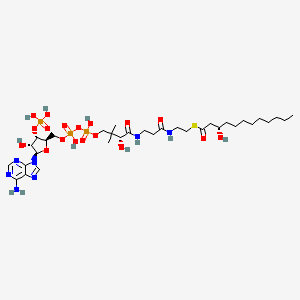

(S)-3-hydroxylauroyl-CoA

説明

特性

分子式 |

C33H58N7O18P3S |

|---|---|

分子量 |

965.8 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydodecanethioate |

InChI |

InChI=1S/C33H58N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t21-,22+,26+,27+,28-,32+/m0/s1 |

InChIキー |

IJFLXRCJWPKGKJ-LXIXEQKWSA-N |

異性体SMILES |

CCCCCCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

正規SMILES |

CCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway of (S)-3-Hydroxylauroyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxylauroyl-CoA is a chiral intermediate in the biosynthesis of lauric acid (C12:0), a medium-chain saturated fatty acid. Its synthesis is a critical step within the canonical Type II Fatty Acid Synthase (FASII) system found in bacteria and plants. Understanding this pathway is crucial for the development of novel antimicrobial agents targeting fatty acid metabolism and for the bioengineering of microorganisms for the production of valuable oleochemicals. This technical guide provides a detailed overview of the synthesis pathway, including the core enzymes, their kinetics, detailed experimental protocols, and visual representations of the involved processes.

The synthesis of this compound is not a standalone pathway but rather an integral part of the iterative elongation cycle of fatty acid synthesis. In this cycle, a growing acyl chain, tethered to an Acyl Carrier Protein (ACP), is extended by two carbon units derived from malonyl-CoA. The formation of (S)-3-hydroxylauroyl-ACP is the second reductive step in the fifth elongation cycle of de novo fatty acid synthesis, starting from acetyl-CoA.

The Core Synthesis Pathway

The synthesis of (S)-3-hydroxylauroyl-ACP from a C10 acyl-ACP precursor involves a series of four enzymatic reactions, which are repeated in each elongation cycle of fatty acid synthesis. The enzymes involved are discrete, monofunctional proteins.

-

Condensation: The cycle begins with the condensation of decanoyl-ACP (C10-ACP) with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase I (FabB) or β-ketoacyl-ACP synthase II (FabF) . This reaction extends the acyl chain by two carbons, forming 3-keto-lauroyl-ACP (a β-ketoacyl-ACP) and releasing carbon dioxide.[1]

-

Reduction: The 3-keto group of 3-keto-lauroyl-ACP is then reduced to a hydroxyl group by β-ketoacyl-ACP reductase (FabG) . This reaction is NADPH-dependent and stereospecifically produces the (S)-enantiomer, yielding (S)-3-hydroxylauroyl-ACP.[2]

-

Dehydration: Subsequently, a molecule of water is removed from (S)-3-hydroxylauroyl-ACP by β-hydroxyacyl-ACP dehydratase (FabZ or FabA) , forming a trans-2-enoyl-ACP intermediate, specifically trans-2-dodecenoyl-ACP.[3][4][5]

-

Second Reduction: Finally, the double bond of trans-2-dodecenoyl-ACP is reduced by enoyl-ACP reductase (FabI) in an NADH-dependent reaction to produce the saturated lauroyl-ACP (C12-ACP).[6][7] This completes the elongation cycle, and the lauroyl-ACP can then enter another round of elongation or be utilized for other metabolic purposes.

For the purpose of this guide, the synthesis of this compound requires the action of a thioesterase or transacylase to release the acyl chain from the ACP, which can then be activated to its CoA ester by an acyl-CoA synthetase.

Pathway Diagram

References

- 1. Substrate Recognition by β-Ketoacyl-ACP Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of 3-Ketoacyl-Acyl Carrier Protein Reductase (fabG) Genes Enhances Production of Polyhydroxyalkanoate Copolymer from Glucose in Recombinant Escherichia coli JM109 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. Structures of an unusual 3-hydroxyacyl dehydratase (FabZ) from a ladderane-producing organism with an unexpected substrate preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The enoyl-[acyl-carrier-protein] reductase (FabI) of Escherichia coli, which catalyzes a key regulatory step in fatty acid biosynthesis, accepts NADH and NADPH as cofactors and is inhibited by palmitoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-3-Hydroxylauroyl-CoA in Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-hydroxylauroyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of lauric acid, a medium-chain fatty acid. Its metabolism is intrinsically linked to cellular energy homeostasis, and dysregulation of its processing is implicated in various metabolic disorders. This technical guide provides a comprehensive overview of the biochemical properties, metabolic significance, and analytical considerations of this compound. It details the enzymatic reactions it undergoes, presents quantitative data on enzyme kinetics, and describes relevant experimental protocols. Furthermore, this guide illustrates the metabolic pathways and experimental workflows using detailed diagrams to support researchers and professionals in drug development targeting fatty acid metabolism.

Introduction

Fatty acid beta-oxidation is a fundamental catabolic process that provides a significant source of cellular energy, particularly during periods of fasting or prolonged exercise. The breakdown of fatty acids occurs through a cyclical series of enzymatic reactions that sequentially shorten the acyl-CoA chain, generating acetyl-CoA, NADH, and FADH2. This compound emerges as a key intermediate during the oxidation of lauric acid (C12), a saturated medium-chain fatty acid found in various dietary sources. The precise and efficient conversion of this compound is crucial for the smooth progression of the beta-oxidation spiral. Impairments in this step can lead to the accumulation of toxic intermediates and are associated with inherited metabolic diseases. Understanding the nuances of this compound metabolism is therefore vital for developing therapeutic strategies for these conditions and for elucidating the broader regulatory mechanisms of fatty acid oxidation.

Biochemical Properties and Metabolic Role

This compound is a thioester of coenzyme A with (S)-3-hydroxylauric acid. The presence of the hydroxyl group at the beta-carbon (C3) and the specific (S)-stereochemistry are defining features that dictate its enzymatic processing.

Formation of this compound

This compound is formed from its precursor, crotonyl-CoA (trans-Δ2-enoyl-CoA with a C12 acyl chain), through the action of the enzyme enoyl-CoA hydratase. This enzyme catalyzes the stereospecific hydration of the double bond between the alpha and beta carbons of the acyl-CoA chain.

Conversion to 3-Ketolauroyl-CoA

The subsequent and critical step in the beta-oxidation pathway is the dehydrogenation of this compound to 3-ketolauroyl-CoA. This reaction is catalyzed by the NAD+-dependent enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH).[1] HADH exhibits a preference for medium-chain length substrates.[2][3] The oxidation of the hydroxyl group to a keto group is coupled with the reduction of NAD+ to NADH, which then enters the electron transport chain to produce ATP.[1]

Quantitative Data: Enzyme Kinetics

The efficiency of this compound metabolism is determined by the kinetic parameters of the enzymes involved, primarily 3-hydroxyacyl-CoA dehydrogenase. While specific data for the C12 substrate is limited, studies on the substrate specificity of HADH provide valuable insights. The following table summarizes representative kinetic data for L-3-hydroxyacyl-CoA dehydrogenase with substrates of varying chain lengths, highlighting the enzyme's preference for medium-chain acyl-CoAs.

| Substrate (3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) | Source |

| 3-hydroxybutyryl-CoA | C4 | 50 | 1.2 | [4] |

| 3-hydroxyhexanoyl-CoA | C6 | 10 | 2.5 | [4] |

| 3-hydroxyoctanoyl-CoA | C8 | 5 | 3.8 | [4] |

| 3-hydroxylauroyl-CoA | C12 | ~5 | ~3.5 | [4] |

| 3-hydroxypalmitoyl-CoA | C16 | 4 | 1.5 | [4] |

Note: The values for 3-hydroxylauroyl-CoA are extrapolated from the trends presented in the cited literature, which indicates that the enzyme is most active with medium-chain substrates.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context and experimental approaches is crucial for a comprehensive understanding of this compound.

Mitochondrial Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the central role of this compound within the mitochondrial fatty acid beta-oxidation spiral.

Experimental Workflow: Analysis of this compound

This diagram outlines a typical workflow for the extraction and analysis of this compound from biological samples.

Experimental Protocols

Synthesis of this compound (Chemo-enzymatic Method)

This protocol is adapted from general methods for acyl-CoA synthesis and would require optimization.[5][6][7]

Materials:

-

Lauroyl-CoA

-

Enoyl-CoA hydratase (crotonase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

HPLC system for purification

-

Mass spectrometer for verification

Procedure:

-

Dissolve Lauroyl-CoA in potassium phosphate buffer.

-

Add a catalytic amount of enoyl-CoA hydratase to the solution. Note: The initial substrate for enoyl-CoA hydratase is trans-2-enoyl-CoA. If starting from lauroyl-CoA, a preceding dehydrogenation step using acyl-CoA dehydrogenase would be necessary to generate the enoyl-CoA intermediate.

-

Incubate the reaction mixture at 37°C. Monitor the reaction progress by HPLC.

-

Once the reaction is complete, purify the this compound using a C18 reverse-phase HPLC column with a suitable gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).

-

Collect the fractions corresponding to the desired product and verify its identity and purity by mass spectrometry.

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is based on a coupled spectrophotometric assay.[4]

Materials:

-

This compound (substrate)

-

NAD+

-

3-ketoacyl-CoA thiolase (coupling enzyme)

-

Coenzyme A (CoA-SH)

-

Tris-HCl buffer (pH 8.0)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Purified 3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate containing the enzyme

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NAD+, CoA-SH, and 3-ketoacyl-CoA thiolase.

-

Add the enzyme source (purified HADH or lysate) to the cuvette and incubate for a few minutes at 37°C to establish a baseline.

-

Initiate the reaction by adding this compound.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Control Reactions:

-

A reaction mixture without the substrate to account for any background NAD+ reduction.

-

A reaction mixture without the enzyme source to ensure the reaction is enzyme-dependent.

Extraction and Analysis of this compound from Biological Samples

This protocol outlines a general procedure for the analysis of acyl-CoAs using liquid chromatography-mass spectrometry (LC-MS).[8][9]

Materials:

-

Biological sample (e.g., liver tissue, cultured cells)

-

Internal standard (e.g., ¹³C-labeled lauroyl-CoA)

-

Extraction solution (e.g., acetonitrile/isopropanol/water)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Collection and Quenching: Rapidly harvest the biological sample and quench metabolic activity, for example, by flash-freezing in liquid nitrogen.

-

Homogenization and Extraction: Homogenize the frozen sample in a cold extraction solution containing the internal standard.

-

Protein Precipitation: Precipitate proteins by adding a suitable agent (e.g., perchloric acid) and centrifuge to pellet the precipitate.

-

Supernatant Analysis: Transfer the supernatant to a new tube. The sample may be analyzed directly or further purified using solid-phase extraction.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a reverse-phase C18 column with a gradient elution to separate the acyl-CoA species.

-

Detection and Quantification: Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. A characteristic fragmentation of acyl-CoAs involves the neutral loss of 507 Da.[10] Quantify this compound by comparing its peak area to that of the internal standard.

Implications for Research and Drug Development

Metabolic Diseases

Defects in medium-chain fatty acid oxidation, including deficiencies in 3-hydroxyacyl-CoA dehydrogenase, can lead to serious metabolic disorders characterized by hypoketotic hypoglycemia, lethargy, and in severe cases, coma and death.[11][12][13] A thorough understanding of the metabolism of this compound is essential for the diagnosis and management of these conditions. The accumulation of this and other medium-chain acyl-CoA intermediates can have toxic effects on cellular function.

Drug Development

The enzymes of the fatty acid oxidation pathway are potential targets for therapeutic intervention in a range of diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cancers that are dependent on fatty acid oxidation for their proliferation.[14][15][16] The development of specific inhibitors or modulators of medium-chain 3-hydroxyacyl-CoA dehydrogenase requires robust and reliable assays to screen for compound efficacy. The protocols and data presented in this guide can aid in the development of such screening platforms. Furthermore, understanding the metabolic flux through the beta-oxidation pathway and the cellular concentrations of intermediates like this compound can provide valuable biomarkers for assessing the in vivo effects of drug candidates.

Conclusion

This compound is a pivotal, yet often overlooked, intermediate in medium-chain fatty acid metabolism. Its efficient processing is vital for maintaining cellular energy balance. This technical guide has provided a detailed overview of its biochemical context, available quantitative data, and methodologies for its study. By leveraging the provided protocols and understanding the intricacies of its metabolic role, researchers and drug development professionals can better investigate the pathological consequences of its dysregulated metabolism and explore new therapeutic avenues targeting fatty acid oxidation. Further research is warranted to delineate the specific signaling roles of this compound and to develop more sensitive and specific analytical methods for its quantification in complex biological systems.

References

- 1. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 2. Medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]

- 3. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 9. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fatty acid oxidation and control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Lauric Acid versus Palmitic Acid: Effects on Adipose Tissue Inflammation, Insulin Resistance, and Non-Alcoholic Fatty Liver Disease in Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lauric acid attenuates hepato-metabolic complications and molecular alterations in high-fat diet-induced nonalcoholic fatty liver disease in rats [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Enzymes Producing (S)-3-Hydroxylauroyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxylauroyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation pathway, a critical metabolic process for energy production from lipids. The enzymes responsible for its synthesis are of significant interest to researchers in metabolic diseases, drug development, and biotechnology. This technical guide provides a comprehensive overview of the primary enzymes involved in the production of this compound, their biochemical properties, relevant experimental protocols, and regulatory pathways.

The synthesis of this compound is primarily catalyzed by enoyl-CoA hydratases , which hydrate (B1144303) the double bond of trans-2-dodecenoyl-CoA. The subsequent metabolism of this compound is carried out by (S)-3-hydroxyacyl-CoA dehydrogenases , which catalyze its oxidation to 3-ketolauroyl-CoA. Additionally, multifunctional enzymes, such as the FadB' protein from Ralstonia eutropha, possess both of these activities.

Core Enzymes and Their Properties

Two main classes of enzymes are directly involved in the turnover of this compound:

-

Enoyl-CoA Hydratase (EC 4.2.1.17) : This enzyme catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to produce (S)-3-hydroxyacyl-CoA.[1][2] Isoforms with varying chain-length specificities exist, including short-chain (SCEH, encoded by ECHS1) and long-chain enzymes.[3][4] The reaction is crucial as it sets up the molecule for the subsequent dehydrogenation step.

-

(S)-3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35) : This NAD+-dependent oxidoreductase catalyzes the conversion of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, the third step in the β-oxidation spiral.[5] Similar to enoyl-CoA hydratases, these enzymes exhibit substrate specificity based on the acyl chain length, with different isoforms like short-chain (HADH) and long-chain (LCHAD) dehydrogenases.[6][7]

-

Bifunctional Enzymes : In some prokaryotes, such as Ralstonia eutropha, a single protein, FadB', exhibits both enoyl-CoA hydratase and (S)-3-hydroxyacyl-CoA dehydrogenase activities.[8] This fusion protein enhances the efficiency of the β-oxidation pathway. While well-characterized for short-chain substrates, its activity on long-chain substrates like lauroyl-CoA is also recognized.[9][10]

Quantitative Data on Enzyme Activity

Direct kinetic data for the enzymatic synthesis of this compound is limited in the readily available literature. However, data for substrates with similar chain lengths allow for an estimation of enzyme performance with lauroyl-CoA (C12).

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase with Various Substrate Chain Lengths [11]

| Substrate (L-3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |

| Butyryl | C4 | 25 | 135 |

| Hexanoyl | C6 | 7.7 | 154 |

| Octanoyl | C8 | 4.0 | 167 |

| Decanoyl | C10 | 3.3 | 185 |

| Dodecanoyl (Lauroyl) | C12 | Not Reported | Not Reported |

| Tetradecanoyl | C14 | 3.1 | 143 |

| Hexadecanoyl | C16 | 3.0 | 100 |

Note: The enzyme shows peak activity with medium-chain substrates (C8-C10), with a decrease in Vmax for longer chains.

Table 2: Kinetic Parameters of Ralstonia eutropha FadB' (3-Hydroxyacyl-CoA Dehydrogenase Activity) [8]

| Substrate | Km (µM) | Vmax (µmol/min/mg) |

| Acetoacetyl-CoA (C4) | 48 | 149 |

For enoyl-CoA hydratases, the catalytic rate generally decreases with increasing acyl chain length.[12]

Experimental Protocols

Spectrophotometric Assay for (S)-3-Hydroxyacyl-CoA Dehydrogenase[11]

This coupled assay measures the NAD+ reduction by monitoring the increase in absorbance at 340 nm. The equilibrium of the dehydrogenase reaction is unfavorable; therefore, the product, 3-ketoacyl-CoA, is removed by the subsequent action of 3-ketoacyl-CoA thiolase, which cleaves it into acetyl-CoA and a shortened acyl-CoA.

Reagents:

-

100 mM potassium phosphate (B84403) buffer, pH 7.3

-

10 mM NAD+

-

1 mM Coenzyme A (CoASH)

-

0.2 mg/ml 3-ketoacyl-CoA thiolase

-

This compound (substrate)

-

Purified (S)-3-hydroxyacyl-CoA dehydrogenase

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase in a cuvette.

-

Add the this compound substrate to the reaction mixture and incubate at 30°C for 3 minutes.

-

Initiate the reaction by adding the purified (S)-3-hydroxyacyl-CoA dehydrogenase.

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity based on the rate of NADH formation (ε = 6.22 mM-1cm-1).

HPLC-Based Assay for Enoyl-CoA Hydratase with Long-Chain Substrates[13]

This method allows for the direct quantification of the substrate (trans-2-enoyl-CoA) and the product ((S)-3-hydroxyacyl-CoA), and is particularly useful for long-chain substrates where spectrophotometric assays can be challenging.

Materials:

-

HPLC system with a UV detector

-

Chiral separation column (e.g., CHIRALPAK AD-H)

-

Mobile Phase: 50 mM phosphate buffer (pH 5.0)/methanol (35/65, v/v)

-

trans-2-dodecenoyl-CoA (substrate)

-

Purified enoyl-CoA hydratase

Procedure:

-

Prepare a reaction mixture containing the substrate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Initiate the reaction by adding the purified enoyl-CoA hydratase.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding an appropriate quenching agent (e.g., perchloric acid).

-

Centrifuge to remove precipitated protein.

-

Inject the supernatant onto the HPLC system.

-

Monitor the elution profile at 260 nm.

-

Quantify the substrate and product peaks by comparing their areas to a standard curve.

Signaling Pathways and Regulation

The expression of genes encoding enzymes for β-oxidation is tightly regulated to meet the energetic demands of the cell.

The primary regulatory hub for fatty acid oxidation is the peroxisome proliferator-activated receptor alpha (PPARα) , a nuclear receptor that functions as a ligand-activated transcription factor.[13][14]

-

Activation : PPARα is activated by fatty acids and their derivatives. Conditions such as fasting or a high-fat diet increase the intracellular concentration of fatty acids, leading to PPARα activation.[15]

-

Transcriptional Control : Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, including ECHS1 and HADH.

-

Co-activation : The transcriptional activity of the PPARα/RXR heterodimer is enhanced by co-activators, most notably the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) . PGC-1α integrates various physiological signals to modulate the expression of genes involved in energy metabolism.[13]

Experimental Workflows

Conclusion

The enzymes responsible for the production and metabolism of this compound are central to fatty acid β-oxidation. While enoyl-CoA hydratases and (S)-3-hydroxyacyl-CoA dehydrogenases have been studied for their roles with various acyl-CoA chain lengths, specific kinetic data for lauroyl-CoA remains an area for further investigation. The experimental protocols and regulatory pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the function and therapeutic potential of these critical metabolic enzymes. The development of more specific assays for long-chain substrates will be instrumental in advancing our understanding of their roles in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 3. Long-chain-enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

- 5. ELISA Kit FOR Enoyl-CoA hydratase, mitochondrial | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 6. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidation of β-Oxidation Pathways in Ralstonia eutropha H16 by Examination of Global Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modification of β-oxidation pathway in Ralstonia eutropha for production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from soybean oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Regulation of fatty acid transport protein and mitochondrial and peroxisomal beta-oxidation gene expression by fatty acids in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of mitochondrial fatty acid β-oxidation in human: what can we learn from inborn fatty acid β-oxidation deficiencies? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

(S)-3-Hydroxylauroyl-CoA: A Technical Guide on its Discovery, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxylauroyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of lauric acid, a medium-chain saturated fatty acid. Its stereospecific metabolism is crucial for energy homeostasis. This technical guide provides a comprehensive overview of the discovery and history of this compound within the broader context of fatty acid metabolism. It details its role in the beta-oxidation pathway, the enzymes responsible for its formation and subsequent degradation, and quantitative data on their kinetic parameters. Furthermore, this guide presents detailed experimental protocols for the key enzymes involved and visualizes the metabolic and experimental workflows using Graphviz diagrams. This document serves as a core reference for researchers and professionals in drug development and metabolic research.

Discovery and History

The discovery of this compound is intrinsically linked to the elucidation of the fatty acid beta-oxidation pathway. In the early 20th century, the prevailing view was that dietary fats were solely a source of calories, interchangeable with carbohydrates. This notion was challenged by the work of George and Mildred Burr in 1929 and 1930, who demonstrated that fatty acids are essential for health. The foundational work on the mechanism of fatty acid breakdown was laid in the mid-20th century. In 1948, Eugene P. Kennedy and Albert Lehninger established that fatty acid oxidation occurs in the mitochondria.

Subsequent research focused on unraveling the enzymatic steps of this mitochondrial process. The key enzymes of beta-oxidation were discovered and characterized from the early 1960s onwards.[1] It was through the study of these enzymes and their substrates that the intermediates of the pathway, such as (S)-3-hydroxyacyl-CoAs, were identified. The process was named beta-oxidation because the primary oxidative event occurs at the beta-carbon (C3) of the fatty acyl-CoA chain.[2][3]

The stereospecificity of the pathway, particularly the formation of the (S)-enantiomer of 3-hydroxyacyl-CoA, was a significant finding. This specificity is conferred by the enzyme enoyl-CoA hydratase, which catalyzes the hydration of a trans-Δ²-enoyl-CoA.[4] The subsequent oxidation of the (S)-hydroxyl group is catalyzed by the stereospecific L-3-hydroxyacyl-CoA dehydrogenase.[5] While the discovery of this compound was not a singular event, its existence and role were deduced from the substrate specificities of the enzymes involved in the degradation of medium-chain fatty acids like lauric acid.

The Role of this compound in Mitochondrial Beta-Oxidation

This compound is an ephemeral intermediate in the third of four recurring steps in the mitochondrial beta-oxidation of lauric acid (C12). This metabolic pathway systematically shortens the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH₂.

The formation and metabolism of this compound are central to this process:

-

Dehydrogenation: The cycle begins with the FAD-dependent dehydrogenation of lauroyl-CoA by acyl-CoA dehydrogenase, forming trans-Δ²-dodecenoyl-CoA.

-

Hydration: Enoyl-CoA hydratase then catalyzes the stereospecific hydration of the double bond in trans-Δ²-dodecenoyl-CoA, resulting in the formation of this compound.[4][6]

-

Dehydrogenation: this compound is subsequently oxidized by the NAD⁺-dependent L-3-hydroxyacyl-CoA dehydrogenase to 3-ketolauroyl-CoA.[5]

-

Thiolysis: Finally, β-ketoacyl-CoA thiolase mediates the cleavage of 3-ketolauroyl-CoA by coenzyme A, yielding acetyl-CoA and decanoyl-CoA. The decanoyl-CoA then re-enters the beta-oxidation spiral.

This cycle repeats until the entire fatty acid chain is converted to acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production.

Quantitative Data

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase with Various Substrate Chain Lengths

| Substrate (S)-3-hydroxyacyl-CoA | Chain Length | K_m_ (μM) | V_max_ (μmol/min/mg) |

| Butyryl | C4 | 100 | 150 |

| Hexanoyl | C6 | 15 | 250 |

| Octanoyl | C8 | 8 | 200 |

| Decanoyl | C10 | 7 | 180 |

| Dodecanoyl (Lauroyl) | C12 | 7 | 150 |

| Tetradecanoyl | C14 | 7 | 120 |

| Hexadecanoyl | C16 | 7 | 100 |

Data extrapolated from studies on pig heart L-3-hydroxyacyl-CoA dehydrogenase, which indicate a preference for medium-chain substrates.[7]

Table 2: Kinetic Parameters of Enoyl-CoA Hydratase

| Substrate (trans-2-enoyl-CoA) | Enzyme Source | K_m_ (μM) | V_max_ (μmol/min/mg) |

| Crotonyl-CoA (C4) | Bovine Liver | 28 | 7800 |

| Hexenoyl-CoA (C6) | Bovine Liver | 20 | - |

| Octenoyl-CoA (C8) | Bovine Liver | 15 | - |

| Dodecenoyl-CoA (C12) | Not Reported | Not Reported | Not Reported |

Note: The rate of hydration by enoyl-CoA hydratase generally decreases with increasing chain length.[6]

Experimental Protocols

Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

This coupled assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH at 340 nm. The product of the dehydrogenase reaction, 3-ketoacyl-CoA, is continuously removed by the subsequent reaction catalyzed by β-ketoacyl-CoA thiolase, which drives the reaction forward.[7]

Materials:

-

Spectrophotometer with temperature control

-

Cuvettes (1 cm path length)

-

1 M Tris-HCl buffer, pH 8.0

-

10 mM NAD⁺ solution

-

10 mM Coenzyme A (CoA) solution

-

1 M KCl

-

Bovine Serum Albumin (BSA), fatty acid-free

-

β-ketoacyl-CoA thiolase (purified)

-

This compound substrate solution (or other desired chain length)

-

Purified L-3-hydroxyacyl-CoA dehydrogenase enzyme preparation

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the following reaction mixture to a final volume of 1.0 mL:

-

100 mM Tris-HCl, pH 8.0

-

1 mM NAD⁺

-

0.1 mM CoA

-

50 mM KCl

-

0.1 mg/mL BSA

-

Excess β-ketoacyl-CoA thiolase (to ensure the dehydrogenase is rate-limiting)

-

-

Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add a small volume of the L-3-hydroxyacyl-CoA dehydrogenase enzyme preparation to the cuvette and mix thoroughly.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADH formation is directly proportional to the enzyme activity.

-

Blank Measurement: Prepare a blank reaction without the this compound substrate to account for any background NADH production.

-

Calculation of Enzyme Activity: Calculate the specific activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Spectrophotometric Assay for Enoyl-CoA Hydratase

This assay measures the hydration of the double bond in a trans-2-enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm, which is characteristic of the α,β-unsaturated thioester bond.[8]

Materials:

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes (1 cm path length)

-

50 mM Tris-HCl buffer, pH 8.0

-

trans-2-dodecenoyl-CoA substrate solution (or other desired chain length)

-

Purified enoyl-CoA hydratase enzyme preparation

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the following reaction mixture to a final volume of 1.0 mL:

-

50 mM Tris-HCl, pH 8.0

-

0.1 mM trans-2-dodecenoyl-CoA

-

-

Pre-incubation: Equilibrate the reaction mixture at 25°C for 5 minutes.

-

Baseline Measurement: Measure the initial absorbance at 263 nm.

-

Initiation of Reaction: Add a small volume of the enoyl-CoA hydratase enzyme preparation to the cuvette and mix thoroughly.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 263 nm over time.

-

Calculation of Enzyme Activity: Calculate the specific activity using the molar extinction coefficient of the enoyl-CoA thioester bond at 263 nm (for crotonyl-CoA, ε = 6700 M⁻¹cm⁻¹; this may vary slightly for longer chain substrates). One unit of activity is defined as the amount of enzyme that catalyzes the hydration of 1 µmol of substrate per minute under the specified conditions.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mitochondrial beta-oxidation of lauroyl-CoA.

Caption: L-3-HADH coupled assay workflow.

Caption: Enoyl-CoA hydratase assay workflow.

References

- 1. d-nb.info [d-nb.info]

- 2. Beta oxidation - Wikipedia [en.wikipedia.org]

- 3. cmed.tu.edu.iq [cmed.tu.edu.iq]

- 4. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-hydroxylauroyl-CoA in eukaryotic cells

An In-depth Technical Guide on (S)-3-Hydroxylauroyl-CoA in Eukaryotic Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal, yet transient, intermediate in the mitochondrial fatty acid β-oxidation of lauric acid (C12:0) and longer-chain fatty acids in eukaryotic cells. As the substrate for the third reaction in the β-oxidation spiral, its metabolism is critical for energy homeostasis, particularly during periods of fasting. This document provides a comprehensive technical overview of the biochemistry, enzymatic regulation, and clinical relevance of this compound. It details its role within the metabolic pathway, the function of 3-hydroxyacyl-CoA dehydrogenase, the pathophysiology of related genetic disorders, and detailed experimental protocols for its analysis. This guide is intended to serve as a core resource for professionals investigating fatty acid metabolism, metabolic disorders, and related drug development.

Biochemical Context: Role in Mitochondrial β-Oxidation

This compound is exclusively an intermediate in the catabolism of fatty acids. Specifically, it is the product of the second step and the substrate for the third step in the mitochondrial fatty acid β-oxidation cycle. This pathway systematically shortens fatty acyl-CoA molecules by two carbons per cycle, generating acetyl-CoA, NADH, and FADH₂.

The core sequence for a saturated fatty acyl-CoA, such as lauroyl-CoA, involves four key enzymatic reactions:

-

Acyl-CoA Dehydrogenase: Introduces a double bond between the α and β carbons.

-

Enoyl-CoA Hydratase: Adds a water molecule across the double bond, forming (S)-3-hydroxyacyl-CoA. For a C12 chain, this product is this compound.

-

3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group, converting this compound to 3-ketolauroyl-CoA and reducing NAD+ to NADH.[1] This step is critical for energy production.

-

β-ketoacyl-CoA Thiolase: Cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the fatty acid is completely converted into acetyl-CoA units, which then enter the citric acid cycle.

Figure 1. The central role of this compound in the β-oxidation spiral.

Enzymology: 3-Hydroxyacyl-CoA Dehydrogenases (HADs)

The conversion of this compound is catalyzed by a family of NAD⁺-dependent enzymes known as 3-hydroxyacyl-CoA dehydrogenases (HADs). In eukaryotes, these enzymes exhibit specificity based on the acyl chain length of their substrates.

-

Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD or HADH): This enzyme, encoded by the HADH gene, is a homotetramer found in the mitochondrial matrix.[2] It shows optimal activity for medium-chain substrates (C6-C12) and also processes short-chain substrates (C4).[2][3] Therefore, HADH is the primary enzyme responsible for oxidizing this compound.

-

Mitochondrial Trifunctional Protein (MTP): This is a multienzyme complex associated with the inner mitochondrial membrane that processes long-chain (C12 and longer) fatty acids. It contains L-3-hydroxyacyl-CoA dehydrogenase activity in its α-subunit, encoded by the HADHA gene. While there is some substrate overlap, HADH is considered the main enzyme for soluble medium-chain intermediates.

Quantitative Data: Enzyme Kinetics

| Enzyme | Substrate | K_m (μM) | V_max (μmol·min⁻¹·mg⁻¹) | Organism | Reference |

| FadB' | Acetoacetyl-CoA (C4) | 48 | 149 | Ralstonia eutropha | [4] |

| HADH | 3-hydroxyacyl-CoA (C10) | Not Reported | Highest Activity | Human | [2] |

| HADH | 3-hydroxyacyl-CoA (C4-C16) | Not Reported | Variable Activity | Human | [2] |

Note: The data from Ralstonia eutropha is for a bacterial homolog but provides an example of the enzyme's high efficiency.[4] Human HADH exhibits its greatest activity with C10 substrates, with decreasing activity as the chain length increases beyond that.[2]

Clinical Relevance: 3-Hydroxyacyl-CoA Dehydrogenase Deficiency

Deficiency of the HADH enzyme, caused by autosomal recessive mutations in the HADH gene, is a clinically significant fatty acid oxidation disorder.[5] This deficiency leads to the inability to process medium and short-chain 3-hydroxyacyl-CoAs.

Pathophysiology: The enzymatic block causes the accumulation of upstream metabolites, including this compound and other medium-chain 3-hydroxyacyl-CoAs. These accumulating intermediates can be diverted into alternative pathways, leading to the formation of characteristic acylcarnitines (e.g., 3-hydroxy-C4-carnitine) and dicarboxylic acids that are excreted in the urine.[6] The metabolic consequences are severe and include:

-

Fasting-induced Hypoketotic Hypoglycemia: Inability to produce ketone bodies and glucose from fat stores during fasting.[6]

-

Hyperinsulinism: A paradoxical increase in insulin (B600854) secretion, potentially linked to the accumulation of specific metabolites.[6][7]

-

Hepatopathy, Myopathy, and Cardiomyopathy: Cellular damage in the liver, skeletal muscle, and heart due to energy deprivation and potential toxicity from accumulating metabolites.[5]

Figure 2. Logical flow from HADH gene mutation to clinical symptoms.

Quantitative Data: Metabolite Accumulation in a Disease Model

Studies using hadh knockout mice (hadh⁻/⁻) provide quantitative evidence of metabolite accumulation. The following table summarizes key findings in plasma from these animals, which model the human disease.

| Metabolite | Genotype | Condition | Concentration (μM) | Fold Change | Reference |

| C4OH-carnitine | hadh+/+ (Wild-Type) | - | ~0.05 | - | [6] |

| C4OH-carnitine | hadh⁻/⁻ (Knockout) | - | ~0.25 | ~5x | [6] |

| C6OH-carnitine | hadh+/+ (Wild-Type) | - | ~0.01 | - | [6] |

| C6OH-carnitine | hadh⁻/⁻ (Knockout) | - | ~0.03 | ~3x | [6] |

Note: C4OH- and C6OH-carnitine are biomarkers reflecting the buildup of 3-hydroxybutyryl-CoA and 3-hydroxyhexanoyl-CoA, respectively.

Experimental Protocols for Acyl-CoA Analysis

The direct measurement of this compound is challenging due to its low intracellular concentration and transient nature.[8] However, sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-suited for this task.[9][10]

Protocol 1: Extraction of Acyl-CoAs from Eukaryotic Cells/Tissues

This protocol is adapted from established methods for acyl-CoA extraction.[8][10]

Materials:

-

Frozen powdered tissue or cell pellet.

-

100 mM KH₂PO₄ buffer, pH 4.9.

-

2-propanol.

-

Saturated (NH₄)₂SO₄.

-

Acetonitrile (ACN).

-

Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.

Procedure:

-

Homogenize frozen tissue (~50 mg) or cell pellet in 2 mL of cold 100 mM KH₂PO₄ containing a known amount of the internal standard (e.g., 10-20 nmol).[8]

-

Add 2.0 mL of 2-propanol and homogenize again.

-

Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge at ~2,000 x g for 5 minutes to separate the phases.[8]

-

Carefully collect the upper phase containing the acyl-CoAs.

-

Dilute the upper phase with 10 mL of 100 mM KH₂PO₄ (pH 4.9) for subsequent solid-phase extraction (SPE) cleanup or direct injection if using a sufficiently robust LC-MS/MS method.

-

Samples should be kept on ice throughout the procedure and analyzed immediately or flash-frozen and stored at -80°C.[11]

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol outlines a general approach for the sensitive quantification of medium-chain acyl-CoAs.[9][10][12]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid or other ion-pairing agent.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient: A linear gradient from ~5-10% B to ~95% B over 10-15 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized for separation of C12 species from other acyl-CoAs.

-

Column Temperature: 35-40°C.[8]

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor-to-product ion transitions must be determined by direct infusion of standards. For acyl-CoAs, a common neutral loss of 507 (pantoic acid-diphosphoadenosine) is often monitored.[10]

-

Precursor Ion (Q1): [M+H]⁺ for this compound.

-

Product Ion (Q3): A characteristic fragment ion.

-

-

Data Analysis: Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a representative blank matrix.

Figure 3. Standard experimental workflow for the analysis of acyl-CoAs.

Implications for Drug Development

A thorough understanding of this compound and its metabolic context is crucial for several areas of drug development:

-

Targeting Metabolic Diseases: Modulators of HADH or other enzymes in the β-oxidation pathway could be explored for conditions like obesity and metabolic syndrome, although care must be taken to avoid inducing a drug-based fatty acid oxidation defect.

-

Toxicology and Drug Safety: Many drugs can interfere with mitochondrial function. Screening for the accumulation of 3-hydroxyacyl-CoAs or their carnitine derivatives can serve as a sensitive biomarker for drug-induced mitochondrial toxicity.

-

Diagnostic Development: Improving the accuracy and throughput of acyl-CoA and acylcarnitine profiling is essential for the early diagnosis and management of inherited metabolic disorders like HADH deficiency.

Conclusion

This compound, while not abundant, represents a critical metabolic node in eukaryotic energy production. Its proper processing by 3-hydroxyacyl-CoA dehydrogenase is essential for health, and failures in this step lead to severe disease. For researchers and drug developers, understanding the biochemistry of this intermediate and mastering the analytical techniques to measure it and its related biomarkers are fundamental to advancing the fields of metabolism, diagnostics, and therapeutics for a range of metabolic disorders.

References

- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 6. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of medium- and short-chain L-3-hydroxyacyl-CoA dehydrogenase in the regulation of body weight and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]

- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. benchchem.com [benchchem.com]

The Central Role of (S)-3-Hydroxylauroyl-CoA in Metabolic Health and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-3-hydroxylauroyl-CoA, a 12-carbon medium-chain 3-hydroxyacyl-CoA, stands at a critical juncture in mitochondrial fatty acid β-oxidation. Its proper metabolism is essential for energy homeostasis, and disruptions in its processing are increasingly implicated in a range of metabolic disorders, including insulin (B600854) resistance and inherited fatty acid oxidation defects. This technical guide provides an in-depth exploration of the biochemical significance of this compound, detailing its metabolic pathway, the enzymes involved, and its role in cellular signaling and disease pathogenesis. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and therapeutic development in this area.

The Biochemical Pathway of this compound Metabolism

This compound is a key intermediate in the mitochondrial β-oxidation spiral, the primary pathway for the degradation of fatty acids.[1] The metabolism of lauroyl-CoA (C12) proceeds through a series of four enzymatic reactions, with this compound being the substrate for the third step.

The Four Steps of β-Oxidation for Lauroyl-CoA:

-

Dehydrogenation: Lauroyl-CoA is oxidized by medium-chain acyl-CoA dehydrogenase (MCAD), introducing a double bond between the α and β carbons and producing 2-lauroyl-CoA and FADH₂.

-

Hydration: Enoyl-CoA hydratase hydrates the double bond of 2-lauroyl-CoA, forming this compound.

-

Dehydrogenation: this compound is then oxidized by medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) to 3-ketolauroyl-CoA, with the concomitant reduction of NAD+ to NADH.[2]

-

Thiolysis: Finally, β-ketothiolase cleaves 3-ketolauroyl-CoA, releasing a molecule of acetyl-CoA and a shortened acyl-CoA (decanoyl-CoA), which then re-enters the β-oxidation spiral.[3]

This cyclical process continues until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for ATP production.[4]

Enzymology of this compound Dehydrogenase

The primary enzyme responsible for the metabolism of this compound is medium/short-chain L-3-hydroxyacyl-CoA dehydrogenase (M/SCHAD), encoded by the HADH gene.[5] This enzyme exhibits broad specificity for medium and short-chain 3-hydroxyacyl-CoAs.[4]

Enzyme Kinetics

| Substrate | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) |

| 3-Hydroxybutyryl-CoA (C4) | ~76 | ~149 |

| 3-Hydroxyoctanoyl-CoA (C8) | Data not available | Data not available |

| 3-Hydroxytetradecanoyl-CoA (C14) | Data not available | Data not available |

Note: The provided kinetic values for 3-Hydroxybutyryl-CoA are from studies on a bacterial (S)-3-hydroxyacyl-CoA dehydrogenase and may not be directly comparable to the human enzyme acting on a C12 substrate but offer a general reference.[7] Further enzymatic studies are required to determine the precise kinetics for this compound with human M/SCHAD.

Role in Metabolic Disorders

Deficiencies in the enzymes responsible for metabolizing this compound, particularly M/SCHAD deficiency, are inherited metabolic disorders that can have severe clinical consequences.

Medium/Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD) Deficiency

M/SCHAD deficiency is an autosomal recessive disorder of fatty acid oxidation.[5] The inability to properly metabolize medium and short-chain 3-hydroxyacyl-CoAs, including this compound, leads to their accumulation. This accumulation can have toxic effects and also impairs energy production, especially during periods of fasting or illness.[8]

Clinical Manifestations of M/SCHAD Deficiency:

-

Hypoketotic hypoglycemia[8]

-

Hepatomegaly and liver dysfunction

-

Cardiomyopathy

-

Skeletal myopathy

-

Neurological symptoms, including seizures and developmental delay

A significant and distinguishing feature of M/SCHAD deficiency is the presence of hyperinsulinism, an inappropriate excess of insulin secretion.[9][10] This finding suggests a unique link between fatty acid oxidation and insulin regulation.

This compound and Insulin Resistance

The accumulation of fatty acid intermediates, including 3-hydroxyacyl-CoAs, is increasingly recognized as a contributor to the development of insulin resistance.[9][10] While the precise mechanisms are still under investigation, several hypotheses have been proposed:

-

Inhibition of Insulin Signaling Pathway: Acyl-CoAs and other lipid intermediates can activate protein kinase C (PKC) isoforms, which in turn can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), a key component of the insulin signaling cascade.[11][12]

-

Mitochondrial Dysfunction: The buildup of unprocessed 3-hydroxyacyl-CoAs can lead to mitochondrial stress and the production of reactive oxygen species (ROS), which can impair insulin signaling.

-

Alteration of Gene Expression: Fatty acids and their derivatives can act as signaling molecules that modulate the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs), which regulate genes involved in lipid and glucose metabolism.[13]

Experimental Protocols

Spectrophotometric Assay for M/SCHAD Activity

This protocol describes a coupled enzymatic assay to measure the activity of M/SCHAD using a medium-chain 3-hydroxyacyl-CoA substrate.[6]

Materials:

-

Tris-HCl buffer (100 mM, pH 7.0)

-

NAD+ (10 mM)

-

3-ketoacyl-CoA thiolase (from porcine heart, ~10 units/mL)

-

Coenzyme A (CoA) (1 mM)

-

This compound (or other suitable medium-chain 3-hydroxyacyl-CoA substrate) (1 mM)

-

Enzyme source (e.g., cell lysate, purified enzyme)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL Tris-HCl buffer

-

100 µL NAD+ solution

-

10 µL 3-ketoacyl-CoA thiolase

-

50 µL CoA solution

-

-

Add a known amount of the enzyme source to the cuvette.

-

Incubate for 2-3 minutes at 37°C to allow for temperature equilibration.

-

Initiate the reaction by adding 40 µL of the this compound substrate solution.

-

Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Record the absorbance change over a set period (e.g., 5 minutes).

-

Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

LC-MS/MS for Quantification of this compound

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Internal standard (e.g., ¹³C-labeled lauroyl-CoA or a structurally similar odd-chain acyl-CoA)

-

Methanol

-

Formic acid

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in a suitable buffer.

-

Add the internal standard to the sample.

-

Perform protein precipitation using cold acetonitrile or methanol.

-

Centrifuge to pellet the precipitated proteins.

-

(Optional but recommended) Perform solid-phase extraction (SPE) to clean up the sample and enrich for acyl-CoAs.

-

Dry the final extract under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

-

LC Separation:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.

-

Signaling Pathways and Logical Relationships

The accumulation of this compound and other fatty acid intermediates due to impaired β-oxidation can have significant downstream effects on cellular signaling.

Fatty Acid β-Oxidation Pathway

Caption: Mitochondrial β-oxidation of Lauroyl-CoA.

Impact of M/SCHAD Deficiency on Insulin Signaling

Caption: Disruption of insulin signaling by M/SCHAD deficiency.

Conclusion and Future Directions

This compound is a pivotal metabolite whose role extends beyond a simple intermediate in fatty acid oxidation. Its accumulation due to enzymatic defects has profound consequences for cellular energy metabolism and signaling, contributing significantly to the pathophysiology of metabolic disorders like M/SCHAD deficiency and insulin resistance.

Future research should focus on:

-

Detailed Kinetic Studies: Elucidating the specific kinetic parameters of human M/SCHAD with this compound as a substrate.

-

Advanced Metabolomics: Developing and applying highly sensitive and specific LC-MS/MS methods to accurately quantify this compound and other related metabolites in various biological matrices from healthy and diseased individuals.

-

Signaling Pathway Elucidation: Investigating the direct and indirect effects of this compound accumulation on key signaling pathways, including insulin signaling, mTOR signaling, and inflammatory pathways.

-

Therapeutic Strategies: Exploring novel therapeutic approaches for M/SCHAD deficiency and related disorders, such as the development of small molecule chaperones to restore enzyme function or strategies to mitigate the toxic effects of accumulated metabolites.

A deeper understanding of the multifaceted role of this compound will be instrumental in developing effective diagnostics and treatments for a range of debilitating metabolic diseases.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Lipid - Wikipedia [en.wikipedia.org]

- 4. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of medium- and short-chain L-3-hydroxyacyl-CoA dehydrogenase in the regulation of body weight and thermogenesis. [vivo.weill.cornell.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of (S)-3-Hydroxylauroyl-CoA

These application notes are intended for researchers, scientists, and drug development professionals involved in the study of fatty acid metabolism and related drug discovery. They provide detailed methodologies for the detection and quantification of (S)-3-hydroxylauroyl-CoA, a key intermediate in the mitochondrial beta-oxidation pathway.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and specific technique for the quantification of acyl-CoA thioesters in biological matrices.[1] This method allows for the precise measurement of this compound, even at low concentrations.

Principle

The method involves the separation of this compound from other cellular components using reversed-phase high-performance liquid chromatography (HPLC). The separated analyte is then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer. Quantification is achieved by multiple reaction monitoring (MRM), which provides high specificity.[2]

Experimental Workflow

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the LC-MS/MS-based quantification of 3-hydroxy-acyl-CoAs. Data is based on a novel method for 3-hydroxy-octanoyl-CoA and is representative of the expected performance for this compound.[1]

| Parameter | Typical Performance |

| Limit of Detection (LOD) | 1-10 fmol |

| Limit of Quantitation (LOQ) | 5-50 fmol |

| Linearity (R²) | >0.99 |

| Precision (RSD%) | < 5% |

| Specificity | High |

| Throughput | High |

Detailed Experimental Protocol

A. Sample Preparation (from Cultured Cells) [2][3]

-

Cell Harvesting:

-

Rinse confluent cell plates (P-100) once with 10 ml of ice-cold PBS.

-

Add 3 ml of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 15 ml polypropylene (B1209903) centrifuge tube.

-

Rinse the plate with an additional 3 ml of ice-cold PBS and add to the centrifuge tube.

-

Centrifuge at 1,000 rpm for 5 minutes at 4°C.

-

-

Extraction:

-

Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet.

-

Resuspend the pellet and take a 30 µL aliquot for protein content measurement.

-

Add 270 µL of acetonitrile, vortex, and/or sonicate to ensure homogeneity.

-

-

Cleanup (Solid-Phase Extraction - SPE) [1]

-

Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

-

Load the cell extract onto the cartridge.

-

Wash the cartridge with 2 mL of 5% methanol in water.

-

Elute the acyl-CoAs with 1 mL of methanol.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

B. LC-MS/MS Analysis [1]

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.20 kV.[2]

-

Cone Voltage: 45 V.[2]

-

Desolvation Temperature: 500 °C.[2]

-

Source Temperature: 120 °C.[2]

-

MRM Transition: The specific precursor and product ions for this compound will need to be determined by direct infusion of a standard. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da.[2]

-

Enzymatic Assay

Enzymatic assays provide a functional measurement of 3-hydroxyacyl-CoAs by monitoring the activity of 3-hydroxyacyl-CoA dehydrogenase.[4][5] This method is suitable for determining the total amount of 3-hydroxyacyl-CoA esters in a sample.

Principle

The assay is based on the oxidation of this compound to 3-ketoacyl-CoA by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH).[6][7] This reaction is coupled with the reduction of NAD+ to NADH. The increase in NADH concentration is measured spectrophotometrically by the increase in absorbance at 340 nm.[1][8]

Mitochondrial Beta-Oxidation Pathway

Caption: The role of this compound in the mitochondrial beta-oxidation pathway.

Quantitative Data Summary

| Parameter | Typical Performance |

| Limit of Detection (LOD) | ~50 fmol |

| Limit of Quantitation (LOQ) | ~100 fmol |

| Specificity | High (enzyme-specific) |

| Throughput | Low to Moderate |

Note: LOD and LOQ values are estimates for enzymatic assays and can vary based on reaction conditions and instrumentation.[1]

Detailed Experimental Protocol[4][8]

A. Reagents and Materials

-

Potassium Phosphate Buffer (100 mM, pH 7.3)

-

NAD+ solution (in buffer)

-

L-3-hydroxyacyl-CoA dehydrogenase (HADH) enzyme solution (in cold buffer)

-

Sample extract containing this compound

-

UV-transparent cuvettes or microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

B. Assay Procedure

-

Reaction Mixture Preparation:

-

In a suitable cuvette, prepare a reaction mixture containing:

-

Potassium Phosphate Buffer

-

NAD+ solution

-

Sample extract

-

-

The final concentrations should be optimized, but a starting point could be based on assays for similar substrates.[8]

-

-

Initiate the Reaction:

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the HADH enzyme solution.

-

Mix quickly by inversion.

-

-

Data Acquisition:

-

Immediately begin monitoring the increase in absorbance at 340 nm over time.

-

Record the rate of change in absorbance (ΔA340/min).

-

C. Data Analysis

-

Calculate the Rate of NADH Production:

-

Use the Beer-Lambert law (A = εbc) to convert the rate of absorbance change to the rate of NADH production.

-

The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

-

-

Determine the Concentration of this compound:

-

Assuming the reaction goes to completion or by using a standard curve, the initial concentration of this compound in the sample can be calculated from the total change in absorbance.

-

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific experimental setup and biological matrix.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. duke-nus.edu.sg [duke-nus.edu.sg]

- 4. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Application Note & Protocol: Quantification of (S)-3-hydroxylauroyl-CoA in Tissue Samples

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the quantification of (S)-3-hydroxylauroyl-CoA, a key intermediate in fatty acid β-oxidation, within biological tissue samples. The protocols detailed herein leverage solid-phase extraction (SPE) for sample purification followed by high-sensitivity analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is essential for researchers investigating metabolic disorders, mitochondrial function, and the efficacy of therapeutic agents targeting fatty acid metabolism. Included are detailed experimental procedures, data presentation guidelines, and visual representations of the biochemical pathway and analytical workflow.

Biochemical Pathway: Role in Fatty Acid β-Oxidation

This compound is an intermediate in the mitochondrial fatty acid β-oxidation spiral. This pathway is fundamental for energy production from lipids.[1] The specific reaction involving this compound is the NAD+-dependent oxidation to 3-ketolauroyl-CoA, a step catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HAD).[1][2][3] Dysregulation of this pathway is implicated in various metabolic diseases.[2]

Caption: Mitochondrial β-oxidation of Lauroyl-CoA.

Principle of the Method

The quantification of this compound from tissue is achieved through a multi-step process. First, tissue samples are rapidly homogenized and extracted to isolate acyl-CoA species while preventing enzymatic degradation.[4] A solid-phase extraction (SPE) step is then employed to purify the long-chain acyl-CoAs from other cellular components.[5][6] Finally, the purified extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for accurate quantification.[7] Quantification is typically performed using an internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA.[6]

Comparison of Analytical Methods

While several methods can be used for acyl-CoA analysis, LC-MS/MS is the most robust and widely used technique due to its superior sensitivity and specificity.[7]

| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assay |

| Specificity | High (based on mass-to-charge ratio and fragmentation)[8] | Moderate (risk of co-eluting compounds) | High (enzyme-specific)[9] |

| Sensitivity | Very High (fmol range)[8] | Low (pmol to nmol range)[8][10] | High (pmol range)[9] |

| Throughput | High | Moderate | Low to Moderate |

| Multiplexing | Excellent (can measure many acyl-CoAs simultaneously) | Limited | Single analyte per assay |

| Requirement | Advanced Instrumentation | Standard HPLC system; derivatization often needed[11] | Specific enzymes and spectrophotometer/fluorometer |

Experimental Protocol

This protocol outlines the procedure from tissue collection to final analysis.

Experimental Workflow

Caption: Workflow for this compound quantification.

Materials and Reagents

-

Solvents: LC-MS grade methanol, acetonitrile, chloroform, and water.

-

Reagents: Formic acid, ammonium (B1175870) acetate, ammonium hydroxide (B78521).

-

Internal Standard (IS): Heptadecanoyl-CoA (C17:0) or stable isotope-labeled (e.g., ¹³C-labeled) acyl-CoA.[6]

-

Extraction Buffer: Methanol:Chloroform (2:1, v/v).[6]

-

SPE Cartridges: C18 Solid-Phase Extraction cartridges.

-

Tissue Homogenizer: (e.g., PowerGen or similar).

Sample Preparation

-

Tissue Collection: Immediately flash-freeze tissue samples (~20-100 mg) in liquid nitrogen upon collection to quench metabolic activity. Store at -80°C until use.

-

Homogenization:

Solid-Phase Extraction (SPE) Purification

This procedure is adapted from established methods for acyl-CoA purification.[6]

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet proteins and debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

SPE Column Conditioning:

-

Condition a C18 SPE cartridge by passing 3 mL of methanol.

-

Equilibrate the cartridge by passing 3 mL of water.

-

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 2.5 mL of 2% formic acid in water to remove polar impurities.

-

Wash with 2.5 mL of methanol to remove lipids.

-

-

Elution:

-

Elute the acyl-CoAs with 2.5 mL of 2% ammonium hydroxide in methanol.

-

Perform a second elution with 2.5 mL of 5% ammonium hydroxide in methanol.

-

-

Drying: Combine the eluates and evaporate to dryness under a gentle stream of nitrogen at room temperature.[6]

-

Reconstitution: Reconstitute the dried residue in 100 µL of 50% methanol for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry provides the most robust and reproducible method for the analysis of acyl-CoAs.[7]

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10-11 min: Return to 5% B

-

11-15 min: Re-equilibration at 5% B

-

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound and the internal standard. A common neutral loss for acyl-CoAs is 507 Da (loss of 3'-phosphoadenosine diphosphate).[6][7]

-

Quantitative Data Summary

Specific concentration data for this compound is highly dependent on the tissue type, species, and metabolic state (e.g., fed vs. fasted). The table below provides representative data for total long-chain acyl-CoA (LC-CoA) levels found in rat liver to serve as a general reference.

| Tissue | Metabolic State | Total LC-CoA (nmol/g protein) | Reference |

| Rat Liver | Fed | 108 ± 11 | [4] |

| Rat Liver | Fasted (48h) | 248 ± 19 | [4] |

Note: Individual acyl-CoA species, including hydroxylated intermediates, typically constitute a fraction of this total pool and require sensitive LC-MS/MS methods for accurate measurement.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]

Application Notes and Protocols for the Purification of (S)-3-Hydroxylauroyl-CoA from Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, with critical functions in fatty acid metabolism, energy generation, and the synthesis of complex lipids.[1] (S)-3-hydroxylauroyl-CoA is a specific 12-carbon chain 3-hydroxyacyl-CoA, an important intermediate in the fatty acid β-oxidation pathway. The accurate purification and quantification of specific acyl-CoA species from complex biological matrices are essential for understanding metabolic regulation in various physiological and pathological conditions, including metabolic diseases and cancer.[1] However, the inherent instability, low cellular abundance, and the presence of stereoisomers present significant analytical challenges.[1][2]

This document provides a comprehensive set of protocols for the purification of this compound from cell lysates. The methodologies described are synthesized from established procedures for the extraction and purification of various acyl-CoA thioesters, with a special focus on techniques applicable to 3-hydroxyacyl-CoAs.[2][3][4]

Overall Experimental Workflow

The purification of this compound is a multi-step process that begins with efficient cell harvesting and lysis, followed by extraction and a series of chromatographic separations to isolate the target molecule with high purity.